2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide is a compound that features a pyrazole moiety, which is recognized for its diverse biological activities. This compound belongs to the class of pyrazole derivatives that have been explored for their potential therapeutic applications, particularly in medicinal chemistry. The structure includes an amino group attached to the pyrazole ring and an ethylpropanamide side chain, which may influence its biological properties and interactions.
The compound can be synthesized through various methods involving reactions with different precursors and reagents. Research indicates that pyrazole derivatives, including this compound, have been synthesized and characterized for their biological activities, such as kinase inhibition and anti-inflammatory effects .
2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide is classified as an amino-pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular derivative is noted for its potential applications in drug discovery, particularly in targeting kinases and inflammatory pathways .
The synthesis of 2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common methods include:
For instance, one synthetic route may involve the reaction of 3-amino-1H-pyrazole with N-ethylpropanoyl chloride in the presence of a base like triethylamine to yield the desired amide product. The reaction conditions, including temperature and time, are critical for optimizing yield and purity .
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups. Notably:
For example, when treated with an acyl chloride under basic conditions, the amino group can form a stable amide bond while releasing hydrochloric acid as a byproduct. Monitoring these reactions through techniques like thin-layer chromatography (TLC) ensures completion and purity of products .
The mechanism of action for 2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide largely depends on its biological targets. For instance:
Studies have shown that similar pyrazole derivatives exhibit binding affinities in the low micromolar range towards various kinases, indicating their potential as therapeutic agents .
Key physical properties include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) can confirm structural integrity and purity .
2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide has several potential applications in scientific research:
Research continues to explore its efficacy against specific diseases, particularly those involving kinase dysregulation or inflammatory responses .
3-Aminopyrazole derivatives have emerged as privileged structures in targeted cancer therapy due to their exceptional capacity to interact with the ATP-binding sites of protein kinases. These heterocyclic compounds demonstrate a unique hydrogen-bonding pattern that enables selective and high-affinity binding to specific kinase targets, making them invaluable scaffolds in oncology drug discovery programs. The structural architecture of 3-aminopyrazoles facilitates critical molecular interactions, including donor-acceptor complexes with hinge regions and hydrophobic pocket occupation within kinase domains. This molecular recognition capability has been strategically exploited in developing inhibitors against challenging oncology targets, particularly the receptor tyrosine kinase AXL, which is implicated in tumor progression, metastasis, and therapeutic resistance across diverse cancer types [3] [7].
The therapeutic significance of 3-aminopyrazole derivatives was convincingly demonstrated in a landmark drug discovery campaign that identified compound 6li (structurally related to 2-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide) as a highly potent and selective AXL inhibitor. This derivative exhibited remarkable enzymatic inhibition with an IC₅₀ value of 1.6 nM, reflecting its exceptional binding efficiency to the AXL kinase domain. Binding affinity studies using biophysical methods confirmed the tight interaction, revealing a dissociation constant (Kd) of 0.26 nM. The compound's selectivity profile was rigorously evaluated against a comprehensive panel of 403 wild-type kinases, demonstrating minimal off-target activity—a critical pharmacological advantage that reduces the potential for dose-limiting toxicities in therapeutic applications [3].
In cellular systems, this 3-aminopyrazole derivative potently inhibited AXL-mediated signaling pathways and effectively suppressed proliferation in Ba/F3-TEL-AXL cells (an AXL-dependent cell line). The compound also demonstrated significant functional activity by reversing TGF-β1-induced epithelial-mesenchymal transition (EMT), a fundamental process in cancer metastasis. Furthermore, dose-dependent inhibition of cancer cell migration and invasion was observed at nanomolar concentrations, confirming the compound's ability to modulate metastatic phenotypes. When evaluated in vivo, the optimized derivative displayed favorable pharmacokinetic properties in rat models, including adequate oral bioavailability and sustained plasma exposure. Most significantly, the compound elicited substantial antitumor effects in a xenograft model using highly metastatic murine breast cancer 4T1 cells, validating the 3-aminopyrazole scaffold as a promising chemical platform for developing novel antimetastatic therapies [3] [7].
Table 1: Key Bioactivity Data for Advanced 3-Aminopyrazole Derivatives in Oncology Research
Biological Parameter | Compound 6li | Therapeutic Significance |
---|---|---|
AXL Enzymatic IC₅₀ | 1.6 nM | Demonstrates high potency in target inhibition |
AXL Binding Affinity (Kd) | 0.26 nM | Reflects strong target binding |
Selectivity (Kinase Panel) | >400 kinases tested | Minimizes off-target effects |
Cell Migration Inhibition | Dose-dependent | Indicates antimetastatic potential |
In Vivo Efficacy (4T1 Xenograft) | Significant tumor growth inhibition | Validates translational potential |
Oral Bioavailability (Rat) | Favorable PK profile | Supports oral dosing regimen |
The N-ethylpropanamide group represents a strategically valuable functionalization in medicinal chemistry, offering a balanced combination of physicochemical properties and metabolic stability that complements the pharmacodynamic advantages of heterocyclic systems like 3-aminopyrazole. This aliphatic amide moiety significantly influences the drug-likeness of bioactive molecules through modulation of solubility, permeability, and protein-binding characteristics. In the specific context of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide, the N-ethylpropanamide group is attached via a methylene linker to the pyrazole nitrogen at position 1, creating a branched molecular architecture with defined stereochemical properties [2] [5].
The molecular structure of 2-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide (chemical formula: C₈H₁₄N₄O; molecular weight: 182.23 g/mol) features two hydrogen bond donors and three hydrogen bond acceptors, resulting in a polar surface area of approximately 60-70 Ų. These molecular parameters contribute significantly to its solubility profile, with predicted water solubility of approximately 12.7 g/L (ALOGPS). The compound's partition coefficient (logP) is calculated at 0.98 (ALOGPS) or 0.44 (ChemAxon), indicating moderate lipophilicity that balances membrane permeability with aqueous solubility—a critical determinant for oral bioavailability. The presence of the secondary amide in the N-ethylpropanamide moiety creates an additional hydrogen bonding site that can influence target engagement and solubility characteristics [2] [4].
From a drug metabolism perspective, the N-ethylpropanamide group offers advantages over primary amides through steric hindrance of hydrolytic enzymes, potentially extending plasma half-life. The ethyl substituent on the amide nitrogen also introduces a defined steric and electronic environment that influences the conformational flexibility of the molecule. The canonical SMILES representation (CCNC(=O)C(C)n1ccc(N)n1) accurately depicts the branched alkyl chain connecting the pyrazole and amide functionalities. The compound's three-dimensional structure, as defined by the InChIKey (VPOVQCVGDIDSKC-UHFFFAOYSA-N), enables specific orientations for optimal target interactions. The methyl substituent on the propanamide α-carbon creates a chiral center, introducing stereochemical considerations for biological activity that may require enantiopure synthesis in advanced development stages [2] [5] [6].
Table 2: Molecular Properties and Descriptors of 2-(3-Amino-1H-pyrazol-1-yl)-N-ethylpropanamide
Molecular Property | Value/Description | Significance in Drug Design |
---|---|---|
Molecular Formula | C₈H₁₄N₄O | Defines elemental composition |
Molecular Weight | 182.23 g/mol | Within optimal range for drug-likeness |
Hydrogen Bond Donors | 2 | Influences membrane permeability |
Hydrogen Bond Acceptors | 3 | Affects solubility and target interactions |
Canonical SMILES | CCNC(=O)C(C)n1ccc(N)n1 | Describes atomic connectivity |
InChI Key | VPOVQCVGDIDSKC-UHFFFAOYSA-N | Unique structural identifier |
LogP (Predicted) | 0.44-0.98 | Optimal for balance of solubility/permeability |
Water Solubility | ~12.7 g/L | Supports adequate bioavailability |
Chiral Centers | 1 (α-carbon) | Stereochemistry influences bioactivity |
Table 3: Comprehensive Profile of 2-(3-Amino-1H-pyrazol-1-yl)-N-ethylpropanamide
Property Category | Specific Information |
---|---|
Systematic Name | 2-(3-Amino-1H-pyrazol-1-yl)-N-ethylpropanamide |
CAS Registry Number | 1179076-83-5 |
Other Identifiers | CID 60783026 (PubChem); F684560 (Fluorochem); MFCD12149431 (MDL) |
IUPAC Name | 2-(3-amino-1H-pyrazol-1-yl)-N-ethylpropanamide |
Molecular Formula | C₈H₁₄N₄O |
Molecular Weight | 182.23 g/mol |
Chemical Classification | 3-Aminopyrazole derivative with propanamide functionalization |
Therapeutic Research Area | Oncology (Kinase inhibitor scaffold) |
Structural Analogs | 4-Oxo-1,4-dihydroquinoline-3-carboxamides (AXL inhibitors) |
Synthetic Availability | Commercially available for research (95% purity) |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2